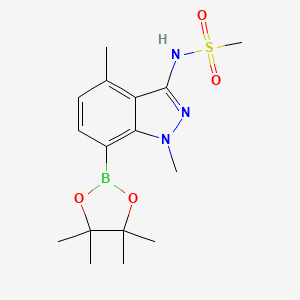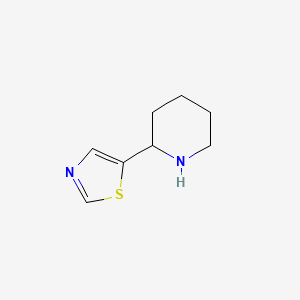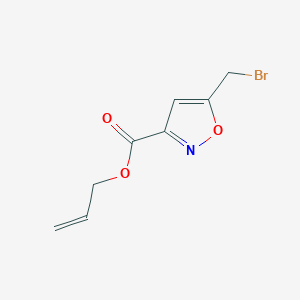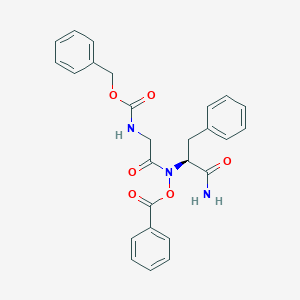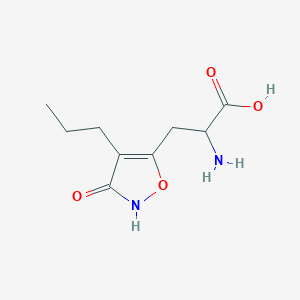
2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the isoxazole ring. One common method involves the cyclization of a β-keto ester with hydroxylamine to form the isoxazole ring, followed by further functionalization to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: Another isoxazole derivative with similar structural features.
3-(3,4-Dimethoxyphenyl)propanoic acid: A compound with a different aromatic ring but similar functional groups.
Uniqueness
2-Amino-3-(3-oxo-4-propyl-2,3-dihydroisoxazol-5-yl)propanoic acid is unique due to its specific combination of functional groups and the isoxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
865792-22-9 |
|---|---|
Formule moléculaire |
C9H14N2O4 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-amino-3-(3-oxo-4-propyl-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-2-3-5-7(15-11-8(5)12)4-6(10)9(13)14/h6H,2-4,10H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
GIGCCVMJVGZTBG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(ONC1=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15203359.png)
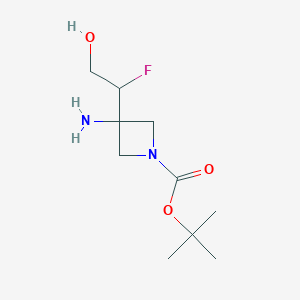
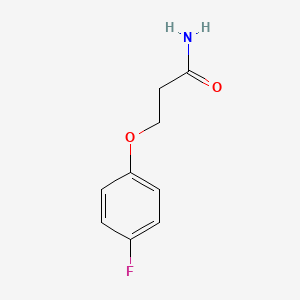
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
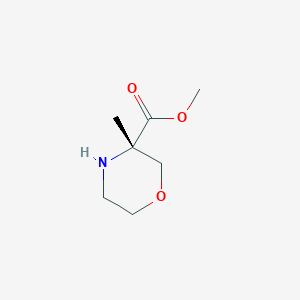
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)

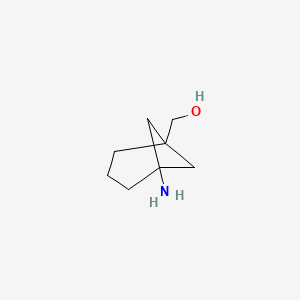
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
